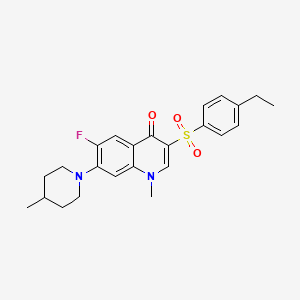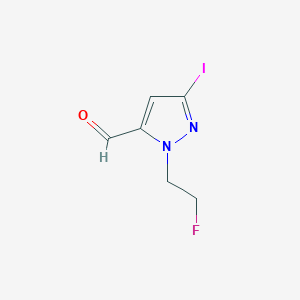![molecular formula C24H26N2O5S B2405166 1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-76-7](/img/structure/B2405166.png)
1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the pyrrolidin-1-ylsulfonyl group and the spiro[chroman-2,4’-piperidin] moiety contributes to its distinctive chemical properties and biological interactions.
Applications De Recherche Scientifique
1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Méthodes De Préparation
The synthesis of 1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride.
Coupling with Benzoyl Chloride: The pyrrolidin-1-ylsulfonyl chloride is then reacted with benzoyl chloride to form the benzoyl derivative.
Spirocyclization: The benzoyl derivative undergoes a spirocyclization reaction with chroman-2,4’-piperidin-4-one under specific conditions to form the final spirocyclic compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the pyrrolidinyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates .
Mécanisme D'action
The mechanism of action of 1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other similar compounds, such as:
Pyrrolidin-1-ylsulfonyl derivatives: These compounds share the pyrrolidin-1-ylsulfonyl group but differ in their core structures, leading to variations in biological activity.
Spirocyclic compounds: Other spirocyclic compounds may have different substituents or ring sizes, affecting their chemical properties and applications.
Benzoyl derivatives: Compounds with different substituents on the benzoyl group can exhibit different reactivity and biological effects.
The uniqueness of 1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic structure, which contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
1'-(4-pyrrolidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c27-21-17-24(31-22-6-2-1-5-20(21)22)11-15-25(16-12-24)23(28)18-7-9-19(10-8-18)32(29,30)26-13-3-4-14-26/h1-2,5-10H,3-4,11-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCQNSZUMCCAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2405085.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)


![N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405093.png)




![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)

